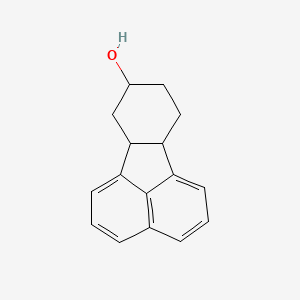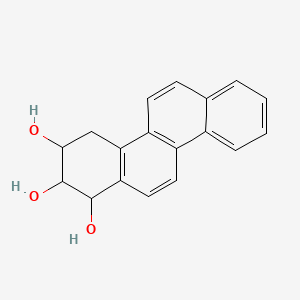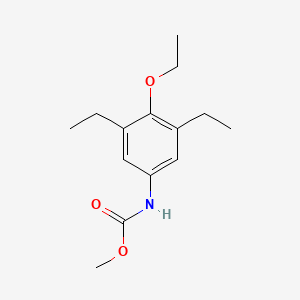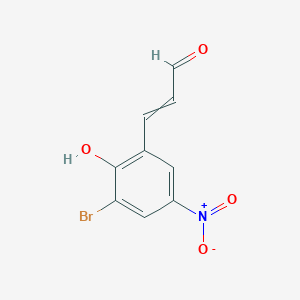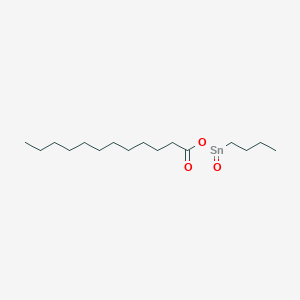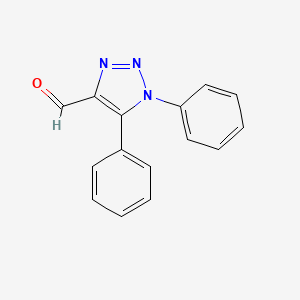
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with phenyl groups at positions 1 and 5, and an aldehyde group at position 4
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The synthesis typically begins with the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a hydroxymethyl group or the formylation of a triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing by-products .
化学反応の分析
Types of Reactions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 1,5-Diphenyl-1h-1,2,3-triazole-4-carboxylic acid.
Reduction: 1,5-Diphenyl-1h-1,2,3-triazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
類似化合物との比較
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1h-1,2,3-triazole-4-carbaldehyde: Lacks the second phenyl group, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-1h-1,2,3-triazole-4-carbaldehyde: Contains a chlorine substituent, which can influence its chemical properties and biological activity.
1,5-Diphenyl-1h-1,2,3-triazol-4-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and aldehyde groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
79866-78-7 |
|---|---|
分子式 |
C15H11N3O |
分子量 |
249.27 g/mol |
IUPAC名 |
1,5-diphenyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C15H11N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-11H |
InChIキー |
DTEDBAVDZJBNOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


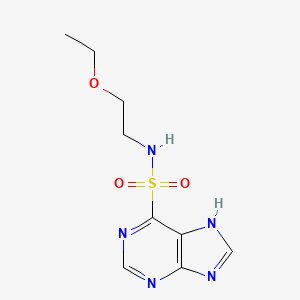
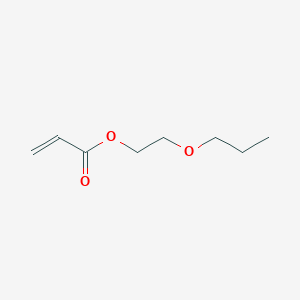
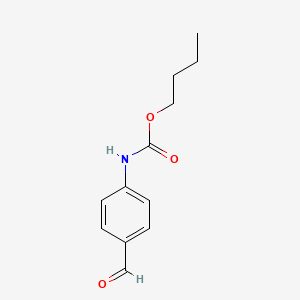

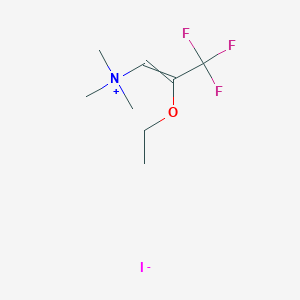
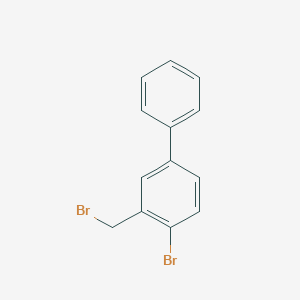

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
